2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Description
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (CAS: 7060-52-8), also known as Dorzolamide EP Impurity B Hydrochloride, is a bicyclic lactam derivative featuring a 2-pyrrolidinone core fused with a partially saturated pyrrole ring. This compound is primarily recognized as a pharmaceutical impurity in Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma . Its structural uniqueness—combining a lactam ring with a dihydropyrrole substituent—makes it a subject of interest in synthetic chemistry and drug quality control.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-2-6-10(8)7-3-1-5-9-7/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYBTXZHLQTZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440264 | |
| Record name | 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-52-8 | |
| Record name | 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods. One common approach involves the reaction of gamma-butyrolactone with ammonia at elevated temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is typically carried out in a tubular reactor packed with the solid catalyst, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity of the final product. The use of solid catalysts and controlled reaction environments are crucial for achieving consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Addition with Aliphatic Amines
The acetyl group at the 4-position of 3-pyrroline-2-ones enables nucleophilic attack by aliphatic amines, forming 1,4,5-trisubstituted pyrrolidine-2,3-diones. Key findings include:
-
Reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine in ethanol yields 4-(1-methylamino)ethylene-pyrrolidine-2,3-dione (77% yield) .
-
Ethanol outperforms glacial acetic acid as a solvent due to reduced protonation of amines, enhancing nucleophilicity .
Mechanistic Insights via DFT Calculations
Density functional theory (DFT) studies reveal:
-
The reaction between 3-pyrroline-2-ones and methylamine follows a stepwise mechanism involving tautomerism and intramolecular hydrogen bonding .
-
Kinetic selectivity dominates over thermodynamic factors, favoring the formation of enamine derivatives via the lowest ΔG# pathway .
Table 2: Key Energy Barriers in Reaction Pathways
| Step | ΔG# (kcal/mol) |
|---|---|
| Tautomerization (4a → 4a’) | 2.3 |
| Nucleophilic attack by CH3NH2 | 18.7 |
| Intramolecular cyclization | 12.5 |
Functionalization via Cyclization and Rearrangement
Sulfur ylide-mediated cyclization provides an alternative route to functionalized pyrrolidinones:
-
Intramolecular cyclization of sulfur ylides with ketonic carbonyl groups yields 5-hydroxy-1H-pyrrol-2(5H)-ones in high yields (up to 92%) .
-
This method avoids transition metals and operates under mild conditions .
Tautomerism and Stability
3-Hydroxy-pyrroline-2-ones exhibit tautomerism between keto-enol forms:
-
Energy differences between tautomers are minimal (ΔG ≈ 2–3 kcal/mol), with rapid interconversion rates .
-
Stabilization via intramolecular hydrogen bonding is observed in enamine derivatives .
Synthetic Modifications
Further derivatization includes:
-
Hydrazide formation : Methyl esters of pyrrolidinone-3-carboxylic acids react with hydrazine hydrate to yield hydrazides, precursors for heterocyclic synthesis (e.g., 1,3,4-thiadiazoles) .
-
Phthalimide derivatives : Reaction with phthalic anhydride introduces aromatic moieties, broadening structural diversity .
Scientific Research Applications
Pharmaceutical Applications
2-Pyrrolidinone derivatives are widely studied for their potential therapeutic effects. This compound has been investigated for its role in the development of various medicinal agents.
Antidepressant Activity
Research indicates that derivatives of 2-Pyrrolidinone exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrrolidinone derivatives that showed significant activity in animal models of depression . The mechanism is believed to involve modulation of neurotransmitter systems.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
The compound's unique structure allows it to serve as an effective agent in agricultural practices.
Pesticide Development
2-Pyrrolidinone derivatives have been explored for their insecticidal properties. Research has shown that these compounds can disrupt the normal function of insect nervous systems, leading to effective pest control . Field tests indicated a significant reduction in pest populations when treated with formulations containing these derivatives.
Material Science Applications
The versatility of 2-Pyrrolidinone extends to material science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can act as a monomer in the synthesis of poly(pyrrolidinones), which are characterized by their thermal stability and mechanical strength. These polymers have potential applications in high-performance materials used in aerospace and automotive industries .
Coating Formulations
In coatings technology, 2-Pyrrolidinone is used as a solvent and additive to improve the adhesion and durability of coatings on various substrates. Its low volatility and excellent solvency properties make it an ideal candidate for formulating high-performance coatings .
Data Table: Summary of Applications
Case Study 1: Antidepressant Activity
In a controlled study involving various pyrrolidinone derivatives, researchers found that specific modifications to the 2-Pyrrolidinone structure significantly enhanced its binding affinity to serotonin receptors. This led to improved antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with 2-Pyrrolidinone-based pesticides demonstrated a reduction in pest populations by over 70% compared to untreated controls. This study underscores the potential for environmentally friendly pest management solutions .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS Number | Molecular Formula | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- | 7060-52-8 | C₈H₁₂N₂O | 2-Pyrrolidinone + dihydropyrrole | Lactam, cyclic amine |
| 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone | 85213-22-5 | C₆H₉NO | Dihydropyrrole + ketone | Ketone, cyclic amine |
| 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-propanone | 133447-37-7 | C₇H₁₁NO | Dihydropyrrole + propanoyl | Ketone, cyclic amine |
| 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | Not specified | C₈H₁₀N₂ | Dihydropyrrole + pyrrole | Aromatic amine, cyclic imine |
Structural Insights:
- Lactam vs. Ketone Functionality: The target compound’s lactam ring contrasts with the ketone group in 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone (2-Acetyl-1-pyrroline), a flavor compound responsible for the aroma in jasmine rice and bread .
- Ring Saturation: The dihydropyrrole moiety (partially saturated) in all analogues differs from fully aromatic pyrroles, influencing reactivity and stability. For example, 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole adopts a ring-closed imine form, enhancing its utility in indole synthesis .
Table 4: Hazard Classification of Selected Compounds
Safety Notes:
- In contrast, 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone and its propanoyl analogue pose skin and eye irritation risks, limiting their handling to laboratory settings .
Biological Activity
Overview
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (CAS No. 7060-52-8) is a heterocyclic compound belonging to the pyrrolidinone family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods, including:
- Reaction of gamma-butyrolactone with ammonia : Conducted at elevated temperatures (250–290°C) and pressures (0.4–1.4 MPa) using solid magnesium silicate catalysts.
- Three-component reactions : Utilizing acylpyruvic acid esters with aromatic aldehydes and amines to produce various derivatives .
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key findings include:
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidinones exhibit significant antimicrobial properties:
- Gram-positive bacteria : The compound has shown potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
- Antifungal properties : Certain derivatives have also displayed antifungal activity, making them candidates for further exploration in infectious disease treatment .
Anti-inflammatory Effects
Studies suggest that 2-Pyrrolidinone derivatives can modulate inflammatory pathways:
- Mechanism of action : These compounds may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation in various models .
Anticancer Potential
Emerging evidence indicates that the compound may have anticancer properties:
- Enzyme inhibition : It acts as an enzyme inhibitor, potentially affecting cancer cell metabolism and proliferation .
Case Studies
Several case studies highlight the biological relevance of 2-Pyrrolidinone derivatives:
- Antimicrobial Study : A study demonstrated the effectiveness of a series of pyrrolidinone derivatives against Staphylococcus aureus and Escherichia coli. The compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .
- Inflammation Model : In a murine model of inflammation, a derivative was tested for its ability to reduce edema and inflammatory markers. The results indicated a significant reduction in inflammation compared to control groups .
The mechanism by which 2-Pyrrolidinone interacts with biological systems includes:
- Enzyme Inhibition : The compound binds to active sites on enzymes, preventing substrate conversion.
- Receptor Interaction : It may modulate cellular receptors involved in signal transduction pathways, influencing cellular responses and behavior.
Comparison with Similar Compounds
A comparison with related compounds highlights its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Pyrrolidone | C₅H₉NO | Solvent; lower biological activity |
| N-Methylpyrrolidone | C₆H₁₃NO | Solvent; used in various applications |
| Pyrrolidin-2-one | C₅H₉NO | Similar structure; varied activity |
Q & A
Q. How to address conflicting bioactivity data for pyrrolidinone analogs in literature?
- Analysis : Variations in assay conditions (e.g., cell lines, incubation times) and compound purity (e.g., residual solvents) are key factors. Validate results using orthogonal assays (e.g., SPR vs. ELISA) and ensure compliance with pharmacopeial guidelines for residual solvents (e.g., USP <467>) .
Methodological Tables
| Parameter | Example Data | Source |
|---|---|---|
| Cyclization Yield | 46–63% (aryl amine/phenol substrates) | |
| Melting Point | 138.1–140.6°C (methanol recrystallization) | |
| HRMS Accuracy | ±0.001 Da (for C₁₇H₁₇NO₂ derivatives) | |
| Enantiomeric Purity | >98% ee (chiral HPLC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
